1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide 1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034468-17-0
VCID: VC11810082
InChI: InChI=1S/C20H24ClNO3S/c21-16-7-5-15(6-8-16)20(9-1-2-10-20)19(24)22-14-17(25-12-11-23)18-4-3-13-26-18/h3-8,13,17,23H,1-2,9-12,14H2,(H,22,24)
SMILES: C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=CS3)OCCO
Molecular Formula: C20H24ClNO3S
Molecular Weight: 393.9 g/mol

1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide

CAS No.: 2034468-17-0

Cat. No.: VC11810082

Molecular Formula: C20H24ClNO3S

Molecular Weight: 393.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide - 2034468-17-0

Specification

CAS No. 2034468-17-0
Molecular Formula C20H24ClNO3S
Molecular Weight 393.9 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclopentane-1-carboxamide
Standard InChI InChI=1S/C20H24ClNO3S/c21-16-7-5-15(6-8-16)20(9-1-2-10-20)19(24)22-14-17(25-12-11-23)18-4-3-13-26-18/h3-8,13,17,23H,1-2,9-12,14H2,(H,22,24)
Standard InChI Key XLFQXEYBAUNAGX-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=CS3)OCCO
Canonical SMILES C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=CS3)OCCO

Introduction

1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide is a complex organic compound belonging to the class of amides. It features a cyclopentanecarboxamide core with a 4-chlorophenyl substituent and a thiophene moiety linked through an ethoxy group, which may contribute to its biological activity and chemical reactivity. This compound is notable for its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves several steps, although detailed synthesis protocols are not widely available in the reviewed literature. Generally, compounds of this nature are synthesized through reactions involving chloroacetyl derivatives or similar precursors, followed by substitution reactions to introduce the thiophene and hydroxyethoxy moieties.

Potential Applications

Given its structural complexity and the presence of aromatic and heterocyclic rings, 1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide is an interesting candidate for research into new pharmaceuticals or agrochemicals. The compound's potential biological activities, such as antimicrobial or anticancer properties, would need to be evaluated through in vitro and in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator